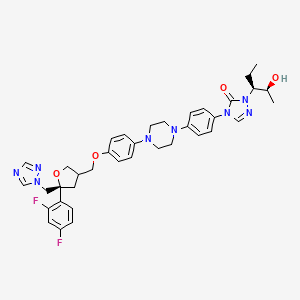

Posaconazole

Overview

Description

Posaconazole is a triazole antifungal medication used to treat and prevent various fungal infections. It is particularly effective against invasive infections caused by Aspergillus and Candida species in immunocompromised patients. This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Mechanism of Action

Posaconazole is a triazole antifungal agent used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .

Target of Action

This compound primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, found in fungi . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

This compound exerts its antifungal activity by blocking sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, inhibiting the synthesis of ergosterol and leading to the accumulation of methylated sterol precursors . This results in the inhibition of fungal cell growth and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway in fungi. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of methylated sterol precursors. This disrupts the integrity of the fungal cell membrane, inhibiting cell growth and leading to cell death .

Pharmacokinetics

This compound exhibits high variability in exposure within patients, and between different patient populations and formulations . The oral suspension was the first released formulation, but erratic absorption profiles associated with this formulation were widely reported . This compound exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low this compound plasma concentrations were obtained in large groups of patients . These issues of erratic absorption urged the development of the subsequently marketed delayed-release tablet, which proved to be associated with higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high this compound concentrations more quickly .

Result of Action

The primary molecular effect of this compound is the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to the accumulation of methylated sterol precursors, disrupting the integrity of the fungal cell membrane . The cellular effect is the inhibition of fungal cell growth and ultimately, cell death .

Action Environment

Various factors can affect the plasma levels of this compound and potentially limit its efficacy . These include the presence of food and gastrointestinal conditions, including pH and motility . In addition, the occurrence of vomiting, diarrhea, and mucositis have been found to have an adverse impact on achieving target plasma this compound levels . Therefore, therapeutic drug monitoring is highly recommended to identify and avoid underexposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Posaconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a tetrahydrofuran derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound typically involves hot-melt extrusion technology. This method involves dissolving this compound in a pH-sensitive polymer matrix, followed by extrusion to form solid dispersions. The drug substance is mixed with hypromellose acetate succinate and ascorbic acid to enhance stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Posaconazole undergoes various chemical reactions, including:

Oxidation: this compound is susceptible to oxidative degradation, leading to the formation of degradation products.

Photolysis: Exposure to light can cause photolytic decomposition, following first-order kinetics.

Common Reagents and Conditions:

Oxidative Degradation: Typically involves exposure to oxidizing agents or atmospheric oxygen.

Photolytic Decomposition: Involves exposure to UV light or sunlight.

Major Products Formed:

Oxidative Degradation Products: Modifications in the piperazine central ring and triazole side chains.

Photolytic Decomposition Products: Derivatives with altered triazole and triazolone side chains.

Scientific Research Applications

Posaconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antifungal drug synthesis and degradation pathways.

Biology: Investigated for its effects on fungal cell membrane integrity and function.

Industry: Employed in the development of new antifungal formulations and drug delivery systems.

Comparison with Similar Compounds

Itraconazole: Used for the treatment of various fungal infections but has a narrower spectrum of activity compared to posaconazole.

Fluconazole: Effective against Candida infections but less potent against Aspergillus species.

Voriconazole: Similar spectrum of activity but associated with more side effects.

Isavuconazole: Newer triazole with a similar spectrum of activity but different pharmacokinetic properties.

This compound’s unique structural modifications, such as the replacement of chlorine with fluorine and hydroxylation of the triazolone side chain, enhance its potency and spectrum of activity .

Properties

CAS No. |

171228-49-2 |

|---|---|

Molecular Formula |

C37H42F2N8O4 |

Molecular Weight |

700.8 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1 |

InChI Key |

RAGOYPUPXAKGKH-AGDNISCASA-N |

SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Appearance |

Solid powder |

Color/Form |

White solid |

melting_point |

170-172 °C |

Key on ui other cas no. |

171228-49-2 |

physical_description |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1.20e-02 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Posaconazole; Noxafil; SCH-56592; Schering 56592; Sch 56592; Schering 56592; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Posaconazole?

A: this compound is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic 14α-methylsterols and depletion of ergosterol, disrupting the fungal cell membrane and ultimately inhibiting cell growth and division. []

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C37H42F2N8O4, and its molecular weight is 700.78 g/mol. []

Q3: What are the recommended plasma concentrations of this compound for prophylaxis and treatment?

A: Although specific target concentrations for efficacy are still under investigation, a minimum serum concentration of >0.5 mg/L has been suggested for prophylaxis, and >1.0 mg/L for therapy, based on pharmacokinetic-pharmacodynamic data. []

Q4: Are there specific patient populations where therapeutic drug monitoring (TDM) of this compound is particularly beneficial?

A: TDM of this compound may be particularly beneficial in patients with factors that increase the risk of subtherapeutic levels. One study identified diarrhoea, concomitant proton pump inhibitor use, and body weight >90 kg as risk factors for subtherapeutic troughs with the tablet formulation. []

Q5: How does the bioavailability of the this compound tablet formulation compare to the oral suspension?

A: Studies have consistently shown that the delayed-release tablet formulation of this compound offers improved bioavailability compared to the oral suspension. This translates to a higher proportion of patients achieving therapeutic serum levels. [, ]

Q6: Why is the bioavailability of this compound oral suspension often variable?

A: The bioavailability of this compound oral suspension is largely dependent on factors influencing gastrointestinal absorption. Its lipophilic nature requires administration with food or a nutritional supplement for optimal absorption. [, ] Factors like mucositis, diarrhea, and concomitant medications can significantly impact its bioavailability. []

Q7: How do proton pump inhibitors (PPIs) affect this compound absorption?

A: Co-administration of PPIs with this compound significantly reduces its relative bioavailability. One study estimated a 45% reduction in bioavailability with PPI use. [] This is likely because PPIs increase gastric pH, hindering the dissolution and absorption of the lipophilic this compound.

Q8: Are there strategies to improve the absorption of this compound oral suspension?

A: Administering this compound oral suspension with a high-fat meal or an aerated drink can enhance its absorption. [] Avoiding PPIs and metoclopramide is also crucial. []

Q9: What is the impact of rifampin and phenytoin on this compound clearance?

A: Co-administration of rifampin or phenytoin significantly increases this compound clearance, potentially leading to subtherapeutic levels. One study observed an increase in apparent this compound clearance of more than 600% with these drugs. []

Q10: Does this compound have any effect on the pharmacokinetics of ibrutinib?

A: this compound significantly increases the exposure of ibrutinib, a drug used to treat certain B-cell malignancies. This interaction occurs due to this compound's inhibitory effect on CYP3A4, the primary enzyme responsible for ibrutinib metabolism. [] Staggered dosing does not avoid this interaction. []

Q11: Are there any differences in the pharmacokinetics of this compound between juvenile and adult patients?

A: Studies suggest that plasma this compound concentrations are similar in juvenile and adult patients when dosed appropriately, suggesting similar clinical outcomes can be expected. []

Q12: Has this compound demonstrated efficacy in treating fungal keratitis?

A: A case report demonstrated the successful use of oral this compound in treating a patient with refractory fungal keratitis caused by Paecilomyces lilacinus. [] This suggests this compound might be a valuable option for this indication, especially in cases resistant to conventional therapies.

Q13: Is this compound effective against Zygomycetes infections?

A: this compound has shown promising activity against Zygomycetes, a group of fungi that often show resistance to other antifungal agents. [, ] Clinical studies and case reports indicate its potential as a salvage therapy for Zygomycosis. []

Q14: How does this compound compare to fluconazole in preventing invasive fungal infections in patients with graft-versus-host disease (GVHD)?

A: Clinical trials suggest that this compound is at least as effective as fluconazole in preventing IFIs in patients with GVHD. [, ] Pharmacoeconomic analyses indicate that this compound, while more expensive, may be a cost-effective option due to its potential to reduce IFI-related morbidity and mortality. [, ]

Q15: What are the potential advantages of this compound prophylaxis compared to other antifungal agents in patients with acute myeloid leukemia (AML)?

A: this compound exhibits broad-spectrum antifungal activity, including against Aspergillus and Candida species, common causes of IFIs in AML patients. [, ] It also has a favorable safety profile compared to some other antifungals. [, ] Studies suggest this compound prophylaxis can reduce the incidence of IFIs and the need for intravenous antifungal therapy in this patient population. [, ]

Q16: Are there any ongoing research efforts exploring novel delivery strategies for this compound?

A: Yes, researchers are investigating innovative approaches to enhance this compound delivery to the infection site. One study explored the potential of using this compound-loaded leukocytes as a targeted delivery strategy for invasive pulmonary aspergillosis. [] This approach aims to improve drug delivery to the site of infection and enhance therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)